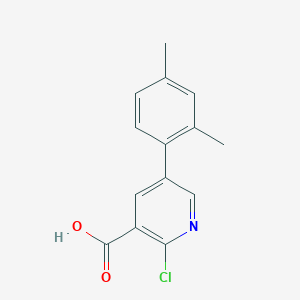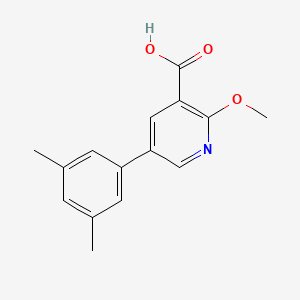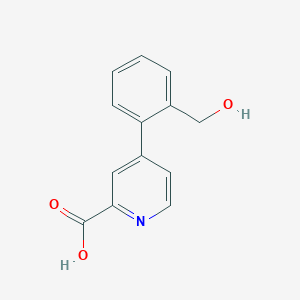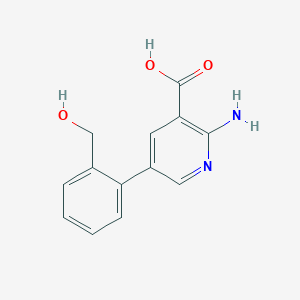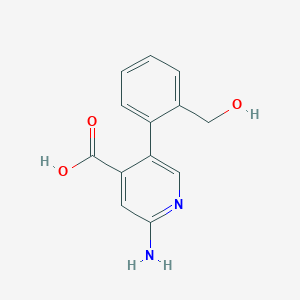
6-(2-Hydroxymethylphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
6-(2-Hydroxymethylphenyl)nicotinic acid (6-HMPNA) is a novel compound that has been the subject of numerous scientific studies due to its potential applications in various fields. 6-HMPNA is a derivative of nicotinic acid, a compound found in many foods, and is characterized by its hydroxymethylphenyl group. This compound has been studied for its ability to act as an antioxidant, as well as its potential to act as a neuroprotective agent. 6-HMPNA has also been studied for its potential applications in the treatment of certain diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In
Applications De Recherche Scientifique
6-(2-Hydroxymethylphenyl)nicotinic acid, 95% has been studied for its potential applications in various scientific fields. Due to its antioxidant properties, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% has been studied for its potential use as a neuroprotective agent. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential to act as an anti-cancer agent. Additionally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% has been studied for its potential to act as an anti-aging agent, as well as for its potential to act as an anti-oxidant.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is thought that 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% may act as a neuroprotective agent by preventing the formation of neurotoxic compounds, such as amyloid-beta peptides. Finally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% have been studied in numerous studies. It has been found that 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% is able to scavenge ROS and RNS, and thus may act as an antioxidant. Additionally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory properties, as well as anti-cancer properties. Finally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% has been found to have neuroprotective effects, as well as anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% in laboratory experiments is its ability to scavenge ROS and RNS, which can help to reduce oxidative stress. Additionally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a potential therapeutic agent. However, there are some limitations to the use of 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% in laboratory experiments. For instance, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% is not very stable and has a short shelf life, making it difficult to store for long periods of time.
Orientations Futures
The potential applications of 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% are vast and the future directions for this compound are numerous. One potential future direction is the use of 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% as a therapeutic agent for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% may be used as a cosmetic agent, as it has been found to have anti-aging effects. Finally, 6-(2-Hydroxymethylphenyl)nicotinic acid, 95% may be used as an antioxidant in food products, as it has been found to be effective at scavenging ROS and RNS.
Méthodes De Synthèse
6-(2-Hydroxymethylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of nicotinic acid with a hydroxymethylphenyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of 6-(2-Hydroxymethylphenyl)nicotinic acid, 95%, as well as other byproducts. Other methods of synthesis include the reaction of nicotinic acid with a hydroxymethylphenyl bromide, or the reaction of nicotinic acid with a hydroxymethylphenyl iodide.
Propriétés
IUPAC Name |
6-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)12-6-5-9(7-14-12)13(16)17/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUJXRIYQHSUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687092 | |
| Record name | 6-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxymethylphenyl)nicotinic acid | |
CAS RN |
1261929-82-1 | |
| Record name | 6-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





